1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features two piperazine rings, one phenyl group, and one pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 4-phenylpiperazine with an appropriate pyrimidinyl derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or pyrimidinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-phenylpiperazin-1-yl)ethan-1-one
- 1-(4-phenylpiperazin-1-yl)phenylmethanone
Uniqueness
1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is unique due to the presence of both phenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c27-20(26-14-12-24(13-15-26)18-4-2-1-3-5-18)16-23-8-10-25(11-9-23)19-6-7-21-17-22-19/h1-7,17H,8-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCNDPLCSZNUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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